3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile
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Overview
Description
3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile: is an organic compound with the molecular formula C14H10N2O. It is a derivative of pyridine and is characterized by the presence of a nitrile group, a phenyl group, and an oxo group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the nitrile, phenyl, and oxo groups. One common method involves the condensation of 3-pyridinepropanenitrile with benzaldehyde under basic conditions, followed by oxidation to introduce the oxo group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-2-phenyl-3-(3-pyridyl)propanenitrile: shares structural similarities with other pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
14578-20-2 |
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Molecular Formula |
C14H10N2O |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
3-oxo-2-phenyl-3-pyridin-3-ylpropanenitrile |
InChI |
InChI=1S/C14H10N2O/c15-9-13(11-5-2-1-3-6-11)14(17)12-7-4-8-16-10-12/h1-8,10,13H |
InChI Key |
MRHMJGLJPOGNFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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